2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4S/c16-12-7-4-8-13(14(12)15(18)19)17-22(20,21)10-9-11-5-2-1-3-6-11/h1-10,17H,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIGCSAPWFPTQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a compound that belongs to the sulfonamide class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom, a sulfonamide group, and an ethenyl linkage to a phenyl group. Its molecular formula is C15H12FNO4S, with a molecular weight of approximately 321.36 g/mol. The presence of the fluorine atom may enhance its biological activity and solubility, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FNO4S |
| Molecular Weight | 321.36 g/mol |
| CAS Number | 1281693-31-9 |
| Chemical Class | Sulfonamide |
The primary biological activity of this compound is attributed to its role as an inhibitor of methionine aminopeptidase 2 (MetAP2) . This enzyme is crucial for the cotranslational removal of N-terminal methionine from nascent proteins, which is essential for protein maturation and turnover. By inhibiting MetAP2, the compound may affect various cellular processes, including:
- Protein maturation : Inhibition can lead to the accumulation of improperly processed proteins.
- Cellular signaling : Altered protein processing can influence signaling pathways involved in cell growth and apoptosis.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to this compound exhibit promising biological activities, particularly in cancer research. The ability to modulate protein processing enzymes positions this compound as a potential candidate for therapeutic applications in:
- Cancer treatment : By affecting the maturation of oncogenic proteins.
- Neurodegenerative diseases : Targeting misfolded proteins associated with conditions like Alzheimer's disease.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits MetAP2 activity in cultured cells. This inhibition has been linked to reduced cell proliferation in cancer cell lines.
- Animal Models : Preclinical studies using animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of breast cancer, suggesting its potential as an anticancer agent.
- Enzyme Interaction Profiling : Further studies have utilized proteomic approaches to profile the interactions between this compound and various proteins involved in cellular signaling pathways. These studies aim to elucidate the broader implications of its enzymatic inhibition on cellular homeostasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid with structurally or functionally related compounds from the evidence:
Key Observations:
Structural Variations :
- The target compound is distinguished by its fluorine-sulfonamide-styryl triad, which contrasts with trifluoromethyl (), aliphatic (), or hydroxyl/methoxy-substituted analogs (). These differences impact electronic properties and solubility.
- The styryl group in the target compound and may confer photochemical stability, whereas the trifluoromethyl group in enhances lipophilicity .
This could enhance binding to biological targets (e.g., enzymes or receptors). The hexanoic acid derivative () has a lower molecular weight (297.37 vs. ~334.34 for the target), likely due to its aliphatic chain, which may improve membrane permeability .
Functional Applications: Compounds with sulfonamide/sulfonic acid groups (e.g., ) are often used in drug design or UV filters. The target’s sulfonamide-styryl motif may position it as a candidate for protease inhibition or photodynamic therapy.
Data Gaps :
- Direct experimental data (e.g., melting point, spectral analysis) for the target compound are absent in the evidence. By analogy, the high melting point of a structurally related benzimidazole-benzoic acid (291.9°C, ) suggests that the target may exhibit similar thermal stability .
Research Implications
The comparison highlights the need for further studies on the target compound’s synthesis, crystallinity, and biological activity. Its hybrid structure (fluorine + sulfonamide + styryl) positions it as a versatile scaffold for drug discovery or materials science. Future work should prioritize:
Q & A
Q. What are the key steps for synthesizing 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid?
- Methodological Answer : Synthesis typically involves sulfonamide formation via reaction of 2-fluoro-6-aminobenzoic acid with (E)-2-phenylethenesulfonyl chloride. Key steps include:
- Sulfonylation : React the amine group of 2-fluoro-6-aminobenzoic acid with the sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
- Critical Parameters : Control reaction temperature (0–5°C initially, then room temperature) to minimize side reactions like hydrolysis of the sulfonyl chloride .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals at δ ~6.5–7.5 ppm (vinyl protons from the (E)-styrenyl group) and δ ~8.0 ppm (aromatic protons adjacent to the sulfonamide group) .
- ¹³C NMR : The sulfonamide sulfur induces deshielding, with the carbonyl carbon (COOH) appearing at ~170 ppm .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode should show the molecular ion [M-H]⁻. Fragmentation patterns include loss of SO₂ (64 Da) and the styrenyl group .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal resolution. Monitor UV absorption at 254 nm (aromatic π→π* transitions) .
- LC-MS : Combines retention time with accurate mass measurement (e.g., Q-TOF) to confirm identity and detect impurities .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of the (E)-styrenyl group?
- Methodological Answer :
- The (E)-configuration is stabilized by using bulky bases (e.g., DBU) during sulfonylation, which favor trans-addition .
- Confirm geometry via NOESY NMR : No cross-peaks between the vinyl protons and the sulfonamide NH group in the (E)-isomer .
- Contradictions in Literature : Some studies report (Z)-isomer formation under high-temperature conditions; optimize by maintaining low temperatures (<10°C) .
Q. What strategies resolve low yields in sulfonamide coupling reactions?
- Methodological Answer :
- Activation : Pre-activate the sulfonyl chloride with DMAP or use a coupling agent like HATU for difficult substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Balance with dichloromethane .
- Data Discrepancy Analysis : Compare yields across studies (e.g., 60% vs. 85%) by evaluating catalyst load, stoichiometry, and purification methods .
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX), leveraging structural similarities to anti-inflammatory salicylates .
- QSAR : Correlate electronic properties (Hammett σ values of substituents) with observed inhibition of COX-2 .
Q. What are the challenges in analyzing degradation products under physiological conditions?
- Methodological Answer :
- Simulated Hydrolysis : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS for sulfonamide cleavage or styrenyl oxidation .
- Fragmentation Pathways : Major degradation products include 2-fluoro-6-aminobenzoic acid (loss of sulfonamide) and sulfonic acid derivatives .
Q. How does the fluorinated aromatic ring affect metabolic stability?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Fluorine at the 2-position reduces electron density, slowing hydroxylation .
- Contradictions : Some studies report increased clearance due to sulfonamide hydrolysis; use deuterated analogs to track metabolic pathways .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
